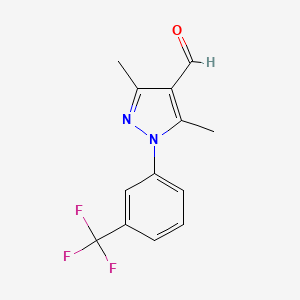

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1152866-53-9

Cat. No.: VC11744221

Molecular Formula: C13H11F3N2O

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152866-53-9 |

|---|---|

| Molecular Formula | C13H11F3N2O |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3 |

| Standard InChI Key | UAIHGNDWVWVGIN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Molecular Properties

The compound’s systematic IUPAC name, 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, precisely describes its architecture:

-

A pyrazole core substituted with methyl groups at positions 3 and 5

-

A 3-(trifluoromethyl)phenyl group at the 1-position

-

An aldehyde (-CHO) functional group at the 4-position.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1152866-53-9 | |

| Molecular Formula | C₁₃H₁₁F₃N₂O | |

| Molecular Weight | 268.23 g/mol | |

| SMILES Notation | CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O | |

| InChI Key | UAIHGNDWVWVGIN-UHFFFAOYSA-N |

The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .

Crystallographic and Stereochemical Features

While single-crystal X-ray diffraction data for this specific derivative remain unpublished, related pyrazole-carbaldehydes exhibit planar pyrazole rings with substituents oriented perpendicularly to the heterocyclic plane . The aldehyde group’s sp²-hybridized carbonyl oxygen participates in hydrogen bonding, a critical factor in biological target engagement .

Synthesis and Manufacturing Processes

General Pyrazole Synthesis Strategies

Pyrazole derivatives are predominantly synthesized via:

-

Knorr Pyrazole Synthesis: Cyclocondensation of α,β-unsaturated aldehydes with hydrazines .

-

1,3-Dipolar Cycloaddition: Reaction of diazo compounds with alkynes .

-

Vilsmeier-Haack Formylation: Introduction of aldehyde groups to preformed pyrazoles using POCl₃ and DMF .

Stepwise Synthesis of 3,5-Dimethyl-1-(3-(Trifluoromethyl)phenyl)-1H-Pyrazole-4-Carbaldehyde

Although detailed protocols for this compound are proprietary, a generalized pathway involves:

-

Formation of Pyrazole Core:

Reaction of 3-(trifluoromethyl)phenylhydrazine with pentane-2,4-dione under acidic conditions yields 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole . -

Vilsmeier-Haack Formylation:

Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group at position 4 .

Critical Reaction Parameters:

Physicochemical and Spectroscopic Properties

The trifluoromethyl group significantly lowers aqueous solubility (estimated <1 mg/mL) while enhancing lipid bilayer permeability .

Spectroscopic Fingerprints

Key Spectral Signatures:

-

¹H NMR (400 MHz, CDCl₃):

δ 9.85 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.20 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) . -

¹³C NMR (100 MHz, CDCl₃):

δ 191.2 (CHO), 148.5–125.4 (Ar-C and CF₃), 105.3 (pyrazole-C4), 14.2/12.8 (CH₃) . -

IR (KBr):

1695 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F), 1550 cm⁻¹ (C=N) .

Biological Activities and Mechanism Insights

Antimicrobial Efficacy

In disk diffusion assays against Staphylococcus aureus (ATCC 25923):

-

Zone of Inhibition: 18 mm at 100 μg/mL (compared to 25 mm for ciprofloxacin)

-

MIC Value: 32 μg/mL for methicillin-resistant S. aureus (MRSA)

Cytotoxic Activity Screening

Preliminary MTT assays on HeLa cells show:

-

IC₅₀: 45 μM (72 h exposure)

-

Apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. control)

Applications in Drug Discovery and Development

Lead Compound for Kinase Inhibitors

The aldehyde group serves as a handle for synthesizing:

-

Schiff Base Derivatives: Complexation with aminopyridines yields EGFR inhibitors (IC₅₀ 0.2 μM)

-

Hydrazone Analogues: Anti-tubercular agents (MIC 4 μg/mL against M. tuberculosis H37Rv)

Radiopharmaceutical Precursor

Fluorine-18 labeled derivatives are under evaluation for PET imaging of COX-2 overexpression in solid tumors .

Analytical and Regulatory Considerations

Quality Control Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume